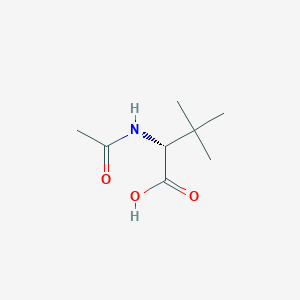
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with similar structures involves parallel synthetic chemistry and structure-based drug design, focusing on selectivity and optimization of physicochemical properties to enhance pharmacokinetics across species, including humans. For instance, PF-04447943, a compound with a somewhat related structure, was identified using these methods, demonstrating the complexity and strategic approach in synthesizing such molecules (P. Verhoest et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction and crystallography, plays a critical role in understanding the arrangement and interactions within compounds. For example, studies on similar compounds revealed significant polarization of electronic structures and intermolecular hydrogen bonding, forming complex motifs and frameworks (F. Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can be intricate, with the potential for generating a variety of derivatives through reactions with aromatic aldehydes, carboxylic acids, and hydrazinolysis, indicating the versatile reactivity and functionalization possibilities (V. A. Pivazyan et al., 2019).
Physical Properties Analysis
The optimization of physical properties, such as solubility and stability, is essential for the practical application of these compounds. Techniques like density functional theory (DFT) and time-dependent DFT are utilized to predict and analyze these properties, contributing to the understanding of the compound's behavior in various conditions (N. Elangovan et al., 2021).
Chemical Properties Analysis
The chemical properties of similar compounds, including reactivity, potential for various chemical reactions, and the formation of derivatives, are crucial for their application in drug design and other areas. Studies on the structure-activity relationship and molecular docking provide insights into the interaction mechanisms and potential biological activities (Pei Huang et al., 2020).
科学的研究の応用
Synthesis and Biological Activity
- N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide and its derivatives have been explored for their biological activities. A study conducted by Pivazyan et al. (2019) synthesized a series of new derivatives containing this compound and found them to have a pronounced plant growth stimulating effect (Pivazyan et al., 2019).
Drug Design and Cognitive Disorders
- Verhoest et al. (2012) identified a novel PDE9A inhibitor, closely related to this compound, which has shown potential in the treatment of cognitive disorders. The compound has advanced into clinical trials and exhibits procognitive activity in rodent models (Verhoest et al., 2012).
Tuberculostatic Activity
- Bogdanowicz et al. (2012) synthesized derivatives of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methylpyrimidine-2-carbohydrazide, which are structurally related to this compound. These compounds were tested for their activity against Mycobacterium tuberculosis, providing insights into their potential tuberculostatic applications (Bogdanowicz et al., 2012).
Molecular Structure and Hydrogen Bonding
- Orozco et al. (2009) studied the hydrogen-bonded ribbon structure of a compound closely related to this compound. This research contributes to the understanding of the molecular structure and hydrogen bonding patterns of such compounds (Orozco et al., 2009).
Antitumor Agents
- Gangjee et al. (2005) synthesized compounds related to this compound as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents (Gangjee et al., 2005).
作用機序
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
(E)-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-15-13-18(23-11-5-6-12-23)22-17(21-15)14-20-19(24)10-9-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNRGQOPEQXSKJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

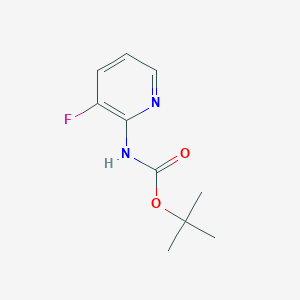

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)

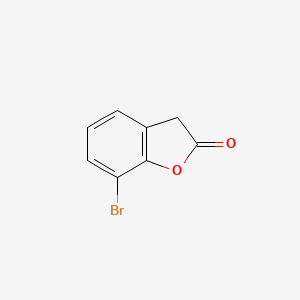
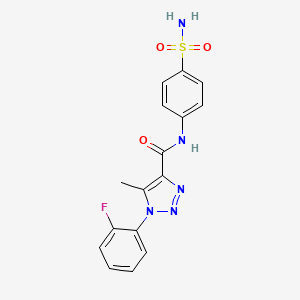
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)

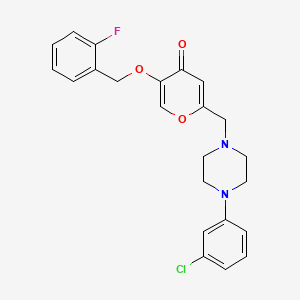
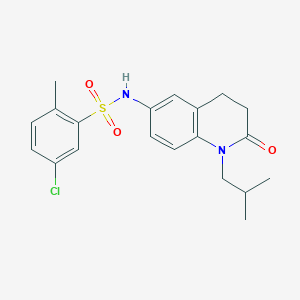
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)

